3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

CNS Drug Design Physicochemical Profiling Lead Optimization

This halogenated 7-azaindole building block is a strategic choice for medicinal chemistry and targeted protein degradation programs. Unlike mono- or symmetrically di-substituted analogs, the unique 3-bromo-5-fluoro pattern provides orthogonal reactivity: the C-3 bromine serves as a prime site for Suzuki-Miyaura cross-coupling, while the C-5 fluorine remains intact to modulate the electron density of the pyridine ring, tuning hinge-binding affinity and selectivity. In PROTAC design, the C-3 position anchors the E3 ligase linker while the C-5 fluorine preserves the validated kinase pharmacophore. Ideal for CNS-targeted kinase inhibitor libraries due to its low molecular weight (215.02) and single fluorine substitution. Secure this critical intermediate with batch-to-batch consistency and competitive pricing.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1190309-71-7
Cat. No. B1525322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1190309-71-7
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)F
InChIInChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
InChIKeyCRDINLYNEISYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7): A Strategic Halogenated 7-Azaindole Building Block for Medicinal Chemistry


3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7) is a halogenated bicyclic heteroaromatic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core substituted with bromine at position 3 and fluorine at position 5 [1]. This compound belongs to the class of pyrrolopyridines, which are widely recognized as privileged scaffolds in kinase drug discovery due to their ability to act as hinge-binding motifs in ATP-competitive inhibitors [2]. The specific substitution pattern provides a dual-handle synthetic vector, enabling orthogonal functionalization strategies that are not available with mono-substituted or symmetrically di-substituted analogs.

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7): Why Structural Analogs Cannot Be Casually Substituted in Kinase-Focused Synthesis


Direct substitution of this compound with structurally similar 7-azaindole analogs (e.g., 3-bromo-7-azaindole, 5-fluoro-7-azaindole, or 3,5-dibromo-7-azaindole) is not feasible without altering the downstream synthetic strategy, final compound identity, or biological outcome. The 3-bromo-5-fluoro substitution pattern is not merely additive but enables distinct site-selective reactivity: the C-3 bromine is a prime site for Suzuki-Miyaura cross-coupling, while the C-5 fluorine can serve as an electron-withdrawing group to modulate the electronics of the pyridine ring and influence subsequent transformations or target binding . Using a mono-bromo analog sacrifices the beneficial electronic and steric effects of the C-5 fluorine, while using a di-bromo analog introduces a second potentially reactive site that complicates chemoselectivity. This specific regiochemical combination is therefore a critical design element for generating targeted kinase inhibitor libraries with tunable selectivity profiles.

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7): Comparative Evidence for Differentiated Scientific Selection


Differentiated Physicochemical Properties: Unique LogP and Molecular Weight for CNS Drug Design Compliance

The combination of a bromine atom (MW 79.9) and a fluorine atom (MW 19.0) on the 7-azaindole core yields a molecular weight of 215.02 g/mol, positioning this compound uniquely between lighter mono-halogenated analogs and heavier di-bromo or bromo-chloro variants. This intermediate molecular weight, coupled with the lipophilic contribution of bromine and the electronegative effect of fluorine, results in a distinct LogP profile. Compared to 3-bromo-7-azaindole (MW 197.04) , 5-fluoro-7-azaindole (MW 136.13) , 3,5-dibromo-7-azaindole (MW 275.93) , and 3-bromo-5-chloro-7-azaindole (MW 231.48) , 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine offers a specific balance of size and lipophilicity that is often targeted for optimizing blood-brain barrier permeability in CNS programs.

CNS Drug Design Physicochemical Profiling Lead Optimization

Orthogonal Synthetic Utility: Differentiated Halogen Reactivity Enables Site-Selective Functionalization

The presence of a C-3 bromine and a C-5 fluorine on the 7-azaindole scaffold establishes a clear reactivity gradient that is not present in mono-halogenated or symmetrically di-halogenated analogs. The C-3 bromine is highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C-5 fluorine is comparatively inert under these conditions, allowing for selective C-3 functionalization . This is in contrast to 3,5-dibromo-7-azaindole, where both C-3 and C-5 bromines are susceptible to coupling, requiring careful stoichiometric control or protection strategies to achieve mono-functionalization. Furthermore, the C-5 fluorine can be subsequently displaced under specific nucleophilic aromatic substitution (SNAr) conditions, a reactivity mode not available for a C-5 bromine or hydrogen. This orthogonal reactivity profile is a key driver for selecting this building block over its simpler analogs when designing complex, multi-step synthetic routes.

Chemoselective Synthesis Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution

Targeted Kinase Inhibitor Development: Positioned for FGFR and JAK Selectivity Optimization

While the 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine building block itself is not a drug, it serves as a direct precursor to advanced intermediates and final compounds that have demonstrated potent and selective kinase inhibition. Literature precedent shows that 1H-pyrrolo[2,3-b]pyridine derivatives with this specific substitution pattern have been optimized to achieve nanomolar potency against Fibroblast Growth Factor Receptors (FGFRs). For example, a related series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited FGFR1 IC50 values as low as 7 nM, FGFR2 IC50 of 9 nM, FGFR3 IC50 of 25 nM, and FGFR4 IC50 of 712 nM, demonstrating that the scaffold can be tuned for FGFR1/2/3 selectivity over FGFR4 [1]. Furthermore, the scaffold is explicitly cited as a key intermediate in the synthesis of inhibitors targeting the Janus Kinase (JAK) family, where the bromo and fluoro substituents are strategically positioned to optimize interactions with the JAK active site . In contrast, programs starting from unsubstituted 7-azaindole would require additional synthetic steps to install these critical functional groups, potentially introducing yield loss and impurities.

FGFR Inhibitors JAK Inhibitors Kinase Profiling

Commercial Availability and Purity Benchmarking: A Readily Accessible Research Tool

In the landscape of specialized 7-azaindole building blocks, 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7) demonstrates a favorable profile of commercial availability and defined purity. It is stocked by multiple reputable chemical suppliers, including Fluorochem, TCI, and A2B Chem, with standard catalog purity typically reported at 97% . This contrasts with more complex or niche analogs (e.g., those with additional protecting groups like tosyl or SEM) which are often custom synthesis items with longer lead times and higher costs. The compound is specifically categorized as a "Protein Degrader Building Block" by some vendors, indicating its relevance in the growing field of targeted protein degradation (TPD) . For a research program, the immediate availability and standardized purity of this compound reduce project start-up delays and ensure batch-to-batch reproducibility compared to relying on custom-synthesized analogs.

Chemical Procurement Research Tool Building Block

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-71-7): Primary Application Scenarios for Scientific and Industrial Use


Orthogonal Functionalization for Multi-Step Kinase Inhibitor Library Synthesis

In a medicinal chemistry program targeting FGFR or JAK kinases, this building block is employed as the core scaffold for library synthesis. Its C-3 bromine is used in a first-stage Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group, while the C-5 fluorine remains intact. This fluorine can later be utilized to fine-tune the electron density of the pyridine ring, affecting the pKa of the hinge-binding nitrogen and potentially improving selectivity and potency . This orthogonal approach is superior to using 3,5-dibromo-7-azaindole, which would require the use of protecting groups or stoichiometric control to achieve similar site-selectivity, as supported by the observed yields of up to 85% for mono-functionalization under controlled conditions [1].

Design and Synthesis of Targeted Protein Degraders (PROTACs)

The compound is categorized by several vendors as a "Protein Degrader Building Block" . In this application, the 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine serves as the warhead moiety that binds to the target protein (e.g., a kinase) within a PROTAC molecule. The C-3 position is typically used as the attachment point for the linker that connects to an E3 ligase ligand. The fluorine substituent at C-5 remains in the final PROTAC molecule and can be crucial for maintaining target affinity, as it is part of the original pharmacophore validated in potent kinase inhibitors with nanomolar IC50 values [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

For programs targeting kinases implicated in neurological disorders (e.g., Alzheimer's disease, glioblastoma), the physicochemical properties of this compound make it a strategic starting point. Its molecular weight (215.02) and the presence of a single fluorine atom are favorable for achieving CNS drug-like properties, in contrast to the heavier di-bromo or bromo-chloro analogs . The building block can be elaborated into a series of analogs where the C-3 position is varied while the C-5 fluorine is kept constant, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) for both potency and brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.